4-Benzothiazol-2-YL-2H-pyrazol-3-ylamine
Description
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,(H3,11,12,14) |
InChI Key |
WJYXQGODMGVTKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the benzothiazole-pyrazole linkage. Key analogues include:
- 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol : Substitutes the amine group with a hydroxyl and introduces a 4-chlorophenyl group .
- 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine : Replaces benzothiazole with a phenylthiazole and adds a methyl group .
- 4-[(4-Benzoxazol-2-yl-phenyl)hydrazono]-5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamine: Features a benzoxazole instead of benzothiazole and includes a hydrazono-imino bridge .
Key Structural Differences :
- Heteroatom Substitution : Benzothiazole (S, N) vs. benzoxazole (O, N) alters electronic properties and hydrogen-bonding capacity .
- Substituent Effects : Amine (-NH2) vs. hydroxyl (-OH) groups influence solubility and target interactions .
Physicochemical Properties
Available data for analogs highlight trends:
*LogP estimated using fragment-based methods (e.g., Crippen’s method).
Preparation Methods
Reaction Principle and Mechanism
The Knorr-type pyrazole synthesis represents one of the most versatile approaches for preparing this compound. This method involves the condensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds or their equivalents.
A modified approach employs 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles as 1,3-dielectrophile equivalents, which can be accessed through the condensation of the anion of 2-azahetarylacetonitriles with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salt in dimethylformamide (DMF).
Synthetic Protocol
The synthesis proceeds in two main steps:
- Formation of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles
- Reaction with hydrazine derivatives to form the pyrazole ring
The reaction with hydrazine proceeds via an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism, leading to the formation of the desired pyrazole scaffold.
Experimental Conditions and Yields
The reaction typically proceeds in refluxing dioxane with 10-20 equivalents excess of the binucleophile reagent (hydrazine). For benzothiazole derivatives specifically, yields of 67-91% have been reported for the intermediate formation, with the final pyrazole formation yielding the target compound in moderate to good yields.
Multicomponent Synthetic Approach
One-Pot Multicomponent Reactions
A particularly efficient method for synthesizing this compound involves multicomponent reactions (MCRs). These reactions bring together three or more reactants simultaneously to form complex molecules in a single reaction vessel.
Three-Component Reaction Protocol
A notable three-component approach involves the reaction of:
- Enaminones
- Benzaldehyde
- Hydrazine hydrochloride
The reaction is conducted in water with a catalytic amount of ammonium acetate, representing an environmentally friendly synthetic method. This approach offers simplicity in experimental procedure and is both cost-effective and sustainable.
Four-Component Reaction Protocol
An extension of the three-component approach involves a four-component reaction using:
- Enaminones
- Benzaldehyde
- Hydrazine hydrochloride
- Ethyl cyanoacetate
This method can lead to more complex derivatives and offers versatility in structural modifications.
Condensation Reactions Using Heterocyclic Acetonitriles
Synthesis via Heterocyclic Acetonitriles
A straightforward approach for preparing this compound involves the use of heterocyclic acetonitriles as key building blocks. The reaction involves:
- Deprotonation of 2-benzothiazolylacetonitrile using sodium hydride in DMF
- Condensation with suitable electrophiles
- Cyclization with hydrazine to form the pyrazole ring
Reaction Conditions and Optimization
The optimal conditions for this condensation approach include:
- Temperature: Room temperature for initial condensation, followed by heating to 65-85°C for cyclization
- Solvent: DMF for the first step, switching to dioxane or ethanol for the cyclization
- Base: Sodium hydride for deprotonation
- Reaction time: 3-6 hours, depending on specific conditions
Representative Yield Data
| Reaction Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF, then dioxane | NaH | RT, then 85 | 6 | 65-80 |
| DMF/Ethanol | NaH | RT, then 78 | 4 | 70-85 |
| DMF only | NaH | RT, then 85 | 8 | 60-75 |
Vilsmeier-Haack Reaction Pathway
Mechanism and Key Intermediates
The Vilsmeier-Haack reaction represents another viable approach for synthesizing this compound and related compounds. The synthesis can proceed through:
- Formation of N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide from appropriate precursors
- Reaction with Vilsmeier-Haack complex (DMF/POCl₃)
- Cyclization to form the pyrazole ring
- Introduction of the benzothiazole moiety
Experimental Protocol
The reaction begins with the preparation of Vilsmeier-Haack complex using DMF and phosphorus oxychloride. This reactive intermediate is then used to transform suitable precursors into pyrazole-4-carbaldehydes, which can be further modified to incorporate the benzothiazole moiety and amino functionality.
Direct Preparation from Primary Amines
Novel Synthetic Approach
A more recent and innovative approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines as the limiting reagent. This method offers advantages in terms of atom economy and straightforward reaction setup.
Reaction Components and Conditions
The reaction typically employs:
Workup and Purification
The workup procedure involves:
- Pouring the crude mixture into 1 M sodium hydroxide solution
- Extraction with dichloromethane
- Washing with brine
- Drying with anhydrous magnesium sulfate
- Filtration and solvent evaporation
- Purification using column chromatography
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
| Preparation Method | Average Yield (%) | Reaction Steps | Time Requirement | Scalability |
|---|---|---|---|---|
| Modified Knorr-Type | 70-85 | 2 | Moderate | Good |
| Multicomponent | 75-85 | 1 | Low | Excellent |
| Heterocyclic Acetonitriles | 65-80 | 3 | Moderate | Moderate |
| Vilsmeier-Haack | 60-75 | 4 | High | Limited |
| From Primary Amines | 40-50 | 1 | Low | Good |
Environmental and Economic Considerations
The multicomponent approach using water as a solvent represents the most environmentally friendly method, aligning with green chemistry principles. In contrast, methods requiring multiple steps and organic solvents like DMF pose greater environmental concerns.
From an economic perspective, the one-pot multicomponent synthesis offers advantages in terms of reagent costs, time efficiency, and reduced purification requirements.
Structural Verification and Characterization
Spectroscopic Analysis
The structure of this compound can be verified using various spectroscopic techniques:
X-ray Crystallography Insights
X-ray crystallography studies of similar compounds have revealed that the benzothiazole moiety is almost coplanar with the pyrazole ring, with dihedral angles typically less than 7°. This flattened orientation is stabilized by intramolecular hydrogen bonding between the amino group and the nitrogen of the benzothiazole.
Q & A
Q. What are the recommended synthetic routes for 4-benzothiazol-2-yl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between hydrazine derivatives and benzothiazole precursors. For example, hydrazones can react with substituted benzothiazoles under acidic or basic conditions to form the pyrazole-amine scaffold . Optimization requires controlling temperature (e.g., reflux in ethanol), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios of reactants. Catalytic additives like triethylamine (Et₃N) or DBU may enhance yields . Purity is often improved via recrystallization from ethanol or column chromatography .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and aromaticity in the benzothiazole and pyrazole rings .
- X-ray crystallography for resolving stereochemistry and intermolecular interactions, as demonstrated for structurally similar pyrazolone derivatives .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR to identify functional groups like NH₂ (stretch ~3300 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) .
Q. How is the biological activity of this compound initially screened, and what assays are prioritized?
Primary screening focuses on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant potential : DPPH radical scavenging assays to quantify IC₅₀ values .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) to assess IC₅₀ and selectivity indices .
Dose-response curves and comparative studies with positive controls (e.g., ascorbic acid for antioxidants) are essential for validation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the pharmacological targets of this compound?
Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2, CDK1) or receptors (e.g., GPCRs). Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., 1CX2 for cyclooxygenase).
- Ligand optimization : Minimize energy of the compound’s 3D structure using Gaussian or Avogadro.
- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors. For benzothiazole derivatives, hydrophobic interactions with benzothiazole rings and hydrogen bonding with pyrazole NH₂ are critical .
Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC₅₀ values across publications)?
Contradictions may arise from:
- Structural analogs : Minor substitutions (e.g., -NO₂ vs. -CH₃ groups) drastically alter activity .
- Assay conditions : Differences in cell line viability (e.g., MCF-7 vs. A549) or solvent (DMSO concentration).
- Purity : Impurities ≥5% can skew results; validate via HPLC (>95% purity) .
To address discrepancies, replicate studies under standardized protocols and perform SAR (structure-activity relationship) analyses .
Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?
Regioselectivity in pyrazole ring substitution is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., -NO₂) on benzothiazole direct electrophilic substitution to specific positions .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or copper-mediated click chemistry for triazole derivatives .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation .
Q. What in vivo models are appropriate for validating therapeutic potential, and how are pharmacokinetic parameters assessed?
- Acute toxicity : Rodent models (e.g., Wistar rats) to determine LD₅₀ and organ toxicity (histopathology of liver/kidney) .
- Pharmacokinetics : HPLC-MS to measure plasma half-life, Cmax, and bioavailability after oral/intravenous administration .
- Disease models : For anticancer activity, use xenograft models (e.g., murine melanoma B16-F10) .
Methodological Considerations
Q. How are stability and degradation profiles of this compound analyzed under varying conditions?
Q. What techniques elucidate the role of the NH₂ group in modulating biological activity?
- Protection/deprotection : Acetylate the NH₂ group and compare bioactivity with the parent compound .
- Isosteric replacement : Substitute NH₂ with -OH or -CH₃ to evaluate hydrogen bonding contributions .
Q. How are synergistic effects with clinical drugs (e.g., doxorubicin) evaluated?
- Combination index (CI) : Use Chou-Talalay method to calculate CI values (<1 indicates synergy) .
- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
